molecular formula C19H19F4N3OS B2548864 2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396867-05-2

2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No.: B2548864
CAS No.: 1396867-05-2
M. Wt: 413.43
InChI Key: ZLVYQLVXQHEQJN-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-fluorophenylthio group linked to an acetamide backbone and a tetrahydroquinazolinyl ethyl moiety substituted with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-fluorophenylthio group may influence electronic properties and receptor binding .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3OS/c20-12-5-7-13(8-6-12)28-11-17(27)24-10-9-16-25-15-4-2-1-3-14(15)18(26-16)19(21,22)23/h5-8H,1-4,9-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVYQLVXQHEQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone-Based Thioacetamides

Compounds such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () share the quinazolinone core but differ in substituents. Key distinctions:

  • Sulfamoylphenyl vs. Trifluoromethyl : Sulfamoyl groups improve water solubility and may enhance target affinity via hydrogen bonding, whereas the trifluoromethyl group in the target compound increases hydrophobicity and metabolic resistance .
  • Melting Points: Quinazolinone derivatives in exhibit high melting points (251.5–315.5°C), likely due to hydrogen bonding and aromatic stacking. The target compound’s melting point is unspecified but may be lower due to reduced polarity from the trifluoromethyl group .

Thioether-Linked Acetamides with Heterocyclic Moieties

  • Compound 4f (): Contains a fluorostyryl-indole-acetamide structure. Unlike the target compound, it lacks a quinazolinyl group but shares the 4-fluorophenyl motif.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides (): These analogs feature benzothiazole instead of quinazolinyl groups.

Anti-Inflammatory and Analgesic Acetamides

  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Demonstrates anti-inflammatory activity surpassing Diclofenac. The target compound’s tetrahydroquinazolinyl group and trifluoromethyl substitution could similarly modulate cyclooxygenase (COX) or lipoxygenase pathways, though empirical validation is needed .
  • Anti-exudative acetamides (): Derivatives with triazole-thioacetamide structures show dose-dependent efficacy comparable to Diclofenac. The target compound’s 4-fluorophenylthio group may similarly attenuate inflammatory mediators like histamine or prostaglandins .

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